molecular formula C11H15N B1267050 N-Cyclopentylaniline CAS No. 40649-26-1

N-Cyclopentylaniline

Cat. No. B1267050
CAS RN: 40649-26-1
M. Wt: 161.24 g/mol
InChI Key: WEULTTCXSOUGPM-UHFFFAOYSA-N
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Description

N-Cyclopentylaniline is a chemical compound studied in various contexts, including its synthesis, molecular structure, chemical reactions, and properties. This compound is significant in the field of organic chemistry due to its potential applications and the insights it provides into chemical synthesis and reaction mechanisms.

Synthesis Analysis

The synthesis of compounds related to N-Cyclopentylaniline involves innovative approaches to achieve optically pure amino acids and derivatives. A notable method involves using chiral auxiliaries for the synthesis of α,α-disubstituted amino acids, which can be transformed into activated amino acid building blocks for peptide incorporation (Obrecht et al., 1995). Additionally, cyclopenta[c]proline derivatives, related to the cyclopentyl structure, have been synthesized via catalytic Pauson-Khand reactions, demonstrating a controlled and efficient route to complex cyclic amino acid derivatives (Jiang & Xu, 2002).

Molecular Structure Analysis

Molecular recognition studies involving cyclodextrin complexes of amino acid derivatives provide insight into the molecular structure and interaction mechanisms of related compounds. These studies reveal how changes in the carboxyl backbone and aromatic side chains affect molecular recognition and crystal packing, offering a foundation for understanding the structural aspects of N-Cyclopentylaniline and its analogs (Clark, Booth, & Stezowski, 2001).

Chemical Reactions and Properties

Research into N-alkyl-N-cyclopropylanilines, which share structural similarities with N-Cyclopentylaniline, has explored their reactions with nitrous acid, demonstrating specific cleavage and transformation mechanisms that are relevant to understanding the chemical behavior of N-Cyclopentylaniline derivatives. Such studies highlight the mechanistic probes into the nitrosation reactions of N,N-dialkyl aromatic amines, contributing to a broader understanding of their chemical properties (Loeppky & Elomari, 2000).

Physical Properties Analysis

The synthesis and characterization of poly(N-alkylanilines) offer insights into the physical properties of N-Cyclopentylaniline and its derivatives. These studies demonstrate how the length of substituents affects the electrical and physical properties, including optical transitions and the formation of polaron and bipolaron states, which are crucial for understanding the material aspects of these compounds (Chevalier, Bergeron, & Dao, 1992).

Chemical Properties Analysis

Investigations into the cyclization reactions of 2-alkynylanilines and the catalyzed synthesis of N-acetyl-2-substituted indoles provide a basis for understanding the chemical properties of N-Cyclopentylaniline. These studies reveal the conditions and catalysts that facilitate cyclization and the synthesis of complex heterocycles, shedding light on the chemical versatility and reactivity of N-Cyclopentylaniline and related compounds (Sakai, Annaka, & Konakahara, 2006).

Scientific Research Applications

1. Effects on Cellular Processes and DNA Damage

Cyclo(phenylalanine‐proline), a compound structurally related to N-Cyclopentylaniline, has been found to impact mammalian cellular processes, including cell growth and apoptosis. Research suggests that treatment with this compound induces DNA damage in mammalian cells via elevated reactive oxygen species (ROS) production, affecting genes related to ROS scavenging and production. This finding highlights its potential significance in understanding cellular responses and DNA damage mechanisms (Lee et al., 2015).

2. Inclusion Properties in Peptide Complexes

Investigations into the inclusion properties of aromatic amino acids complexing with beta-cyclodextrins have shown that compounds like N-Cyclopentylaniline play a role in the stability and interactions of peptide-cyclodextrin and protein-cyclodextrin complexes. The positioning of the aromatic side-chain in the sequence appears to influence binding constants, which is crucial for understanding the interaction dynamics in biological and pharmaceutical applications (Caso et al., 2015).

3. Role in Genotoxicity and Mutagenicity

Dimethylaniline derivatives, structurally similar to N-Cyclopentylaniline, have been linked to genotoxicity in mammalian cells. Their mutagenic action appears to be through redox cycling to generate reactive oxygen species, rather than through covalent DNA adducts formation. This insight into their mechanism of action is important for understanding the potential risks and cellular interactions of these compounds (Chao et al., 2012).

4. Agricultural Applications in Crop Improvement

Amino acids, including those structurally related to N-Cyclopentylaniline, have been shown to positively impact nitrogen metabolism and productivity in crops like soybean. Applications of these amino acids can significantly enhance the content of total amino acids and nitrogen in leaves, thus improving overall crop yield and quality (Teixeira et al., 2018).

5. Impact on Metabolic Engineering and Sustainable Production

Research has explored the use of engineered Corynebacterium glutamicum for the sustainable production of N-methylphenylalanine, a compound closely related to N-Cyclopentylaniline. This fermentative route offers an environmentally friendly and efficient method for producing N-alkylated amino acids, demonstrating the potential of N-Cyclopentylaniline analogs in industrial biotechnology applications (Kerbs et al., 2021).

Safety And Hazards

The safety data sheet for N-Cyclopentylaniline was not found in the available resources.


Future Directions

The future directions of N-Cyclopentylaniline are not clearly mentioned in the available resources. However, the development of peptide drugs has become one of the hottest topics in pharmaceutical research4. The manipulation of oxidation states in organic molecules is pivotal to the conversion of functional groups and the synthesis of new structural motifs4.


Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date.


properties

IUPAC Name

N-cyclopentylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-2-6-10(7-3-1)12-11-8-4-5-9-11/h1-3,6-7,11-12H,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEULTTCXSOUGPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60193649
Record name N-Cyclopentylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60193649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cyclopentylaniline

CAS RN

40649-26-1
Record name N-Cyclopentylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40649-26-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Cyclopentylaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040649261
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Cyclopentylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60193649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-cyclopentylaniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
SE Bettess - 1971 - mspace.lib.umanitoba.ca
The rate of urinary and fecal excretion of radioacËíve meËabol-ites after the intraperiËoneaf injectíon of N-cyclopentylaniline-l4c hydrochloride was determined. Excretion of radioactíve …
Number of citations: 2 mspace.lib.umanitoba.ca
WC Bain, PD Ritchie - Journal of the Chemical Society (Resumed), 1955 - pubs.rsc.org
… The presence of N-cyclopentylaniline (XIII) in this acidic hydrolysate is probably due to decarboxylation of anilino-acid (I) ; but only isolation of this acid could conclusively eliminate …
Number of citations: 3 pubs.rsc.org
K Fujita, Y Enoki, R Yamaguchi - Tetrahedron, 2008 - Elsevier
… Secondary alcohols such as 2-octanol, cyclopentanol, and cyclohexanol were also good alkylating reagents; N-(2-octyl)aniline, N-cyclopentylaniline, and N-cyclohexylaniline could be …
Number of citations: 338 www.sciencedirect.com
J Barluenga, R Sanz, FJ Fananás - The Journal of Organic …, 1997 - ACS Publications
… The zirconacycle 12 was characterized by hydrolysis to the corresponding N-cyclopentylaniline … N-Cyclopentylaniline derivatives 16a and 16b were isolated in 78 and 83% yield, …
Number of citations: 35 pubs.acs.org
D Solé, A Amenta, ML Bennasar… - Chemistry–A European …, 2019 - Wiley Online Library
… Both catalysts selectively promoted sp 2 -C Ar −H functionalization of N-cyclohexylaniline 1 n to give 2 n, and, although their use with N-cyclopentylaniline 1 o led to mixtures of …
MM Doroodmand, S Sobhani… - Canadian Journal of …, 2012 - cdnsciencepub.com
Sulfonated multiwalled carbon nanotubes (MWCNTs) were synthesized by chemical vapor deposition (CVD) as a new and facile one-pot method using acetylene (as the CNT precursor)…
Number of citations: 22 cdnsciencepub.com
TJ Brown, M Cumbes, LJ Diorazio… - The Journal of …, 2017 - ACS Publications
… N-Cyclopentylaniline (28) (24) N-Cyclopentylaniline was prepared via the general … Flash chromatography with 0–5% ethyl acetate in pentane gave N-cyclopentylaniline amine as a …
Number of citations: 74 pubs.acs.org
VM Mokhov, YV Popov - Russian Journal of General Chemistry, 2014 - Springer
Hydrogenation of azomethines with hydrogen at atmospheric pressure using nickel nanoparticles as catalyst was carried out. Reaction may be used for the preparation of secondary …
Number of citations: 4 link.springer.com
OI Alwassil, S Khatri, MK Schulte… - ACS Chemical …, 2021 - ACS Publications
… Cyanamide (0.72 g, 17.23 mmol) was added to a solution of 3-chloro-N-cyclopentylaniline hydrochloride (37) (2.0 g, 8.61 mmol) in absolute EtOH (15 mL). The stirred reaction mixture …
Number of citations: 1 pubs.acs.org
TJ Brown - 2017 - wrap.warwick.ac.uk
The synthesis of (cyclopentadienone)iron tricarbonyl complexes and the application of said complexes to the catalysis of ‘hydrogen borrowing’ reactions between amines and alcohols …
Number of citations: 4 wrap.warwick.ac.uk

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